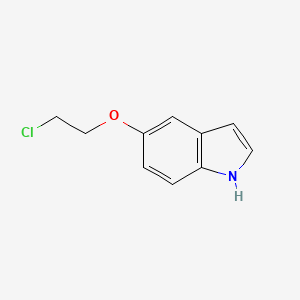

1H-Indole, 5-(2-chloroethoxy)-

Description

Significance of Indole (B1671886) Scaffolds in Modern Organic Synthesis

The indole ring system, a bicyclic structure consisting of a fused benzene (B151609) and pyrrole (B145914) ring, is one of the most important structural subunits in the discovery of new drug candidates. scispace.comresearchgate.net This prominence has led to it being labeled a "privileged structure" in medicinal chemistry—a molecular framework that is able to provide ligands for diverse biological receptors. scispace.comnih.gov The indole moiety is a common feature in a vast number of natural products and biomolecules, including the essential amino acid tryptophan, the neurotransmitter serotonin, and numerous alkaloids. nih.govtandfonline.com

The inherent chemical properties of the indole nucleus, particularly its electron-rich nature, make it a versatile precursor in organic synthesis, amenable to a wide array of chemical modifications. tandfonline.comst-andrews.ac.uk Researchers have developed a multitude of synthetic methods, from classic name reactions like the Fischer and Nenitzescu indole syntheses to modern metal-catalyzed and C-H activation strategies, to construct and functionalize the indole core. scispace.comtandfonline.com This synthetic versatility allows for the creation of large libraries of indole-based derivatives. These derivatives have been investigated for a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties, leading to numerous commercially approved drugs. scispace.comsmolecule.comscholarsresearchlibrary.com

Rationale for Academic Investigation of 1H-Indole, 5-(2-chloroethoxy)- as a Foundational Chemical Entity

The academic interest in 1H-Indole, 5-(2-chloroethoxy)- stems from its utility as a versatile chemical intermediate, or synthon, for constructing more elaborate molecules. Its structure combines the privileged indole scaffold with a reactive chloroethoxy side chain, making it a valuable building block, particularly in medicinal chemistry.

The synthesis of this compound can be achieved through methods such as the alkylation of 5-hydroxyindole (B134679). A common laboratory approach involves reacting 5-hydroxyindole with an alkylating agent like 1,2-dichloroethane (B1671644) in the presence of a base. scispace.comresearchgate.net This straightforward attachment of the chloroethoxy group to the 5-position of the indole ring is significant because this position is a common site for modification in many biologically active indole derivatives.

The primary rationale for the investigation of 1H-Indole, 5-(2-chloroethoxy)- is the reactive nature of the terminal chlorine atom on the ethoxy side chain. This chloro group serves as an excellent leaving group in nucleophilic substitution reactions. mdpi.com This allows for the facile introduction of a wide variety of functional groups, most notably amines, to create a diverse array of 5-alkoxy-substituted indoles. For instance, reacting it with piperazine (B1678402) or its derivatives would yield 5-(2-piperazin-1-ylethoxy)-1H-indole compounds, a structural motif found in several pharmacologically active agents. jrespharm.combldpharm.com

Research on analogous compounds underscores the potential applications. Studies on 5-alkoxy indole derivatives have shown significant activity in various biological systems. For example, derivatives like 5-[2-dimethyl amino ethoxy] Indole 2,3-dione have been investigated for their antiepileptic properties. tandfonline.com Furthermore, a closely related compound, 5-(2-fluoroethoxy)-1H-indole-2-carboxylic acid, has been used as a precursor in the synthesis of selective dopamine (B1211576) D3 receptor ligands, which are of interest for treating neurological disorders. nih.gov These examples highlight the strategic importance of a haloalkoxy group at the C-5 position, positioning 1H-Indole, 5-(2-chloroethoxy)- as a key foundational entity for accessing such molecules.

Table 1: Synthesis and Derivatization of 5-Alkoxy Indoles

| Precursor | Reagent(s) | Product Type | Potential Application Area |

|---|---|---|---|

| 5-Hydroxyindole | 1,2-dichloroethane, Base | 5-(2-chloroethoxy)indole | Intermediate for further synthesis |

| 5-(2-chloroethoxy)indole | Piperazine | 5-(2-piperazin-1-ylethoxy)indole | CNS agents, Serotonin ligands |

| 5-Hydroxy-1H-indole-2-carboxylate | 1-Bromo-2-fluoroethane, Base | 5-(2-fluoroethoxy)indole derivative | Dopamine receptor ligands |

| 5-Hydroxyisatin | N,N-dialkylaminoethyl chloride | 5-(dialkylaminoethoxy)isatin | Anticonvulsants |

Overview of Research Trajectories for Related Chloroethoxy-Substituted Heterocycles

The use of the chloroethoxy group as a reactive handle is not limited to the indole system; it is a recurring theme across the synthesis of various heterocyclic compounds. Research on other chloroethoxy-substituted heterocycles demonstrates a similar strategic approach: installing the chloroethoxy chain to enable subsequent modification through nucleophilic substitution.

One prominent example is found in pyrazole (B372694) chemistry. Researchers have synthesized compounds like 3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde . mdpi.com In this case, the chloroethoxy group is intentionally incorporated so that it can be readily modified by reacting with various amines. This provides a pathway to aminoalkoxy-functionalized pyrazoles, which are investigated for potential applications as anticancer agents, neuroprotective compounds, or biological imaging agents. mdpi.com

Similarly, in the field of benzothiazoles, 2-amino-6-(2-chloroethoxy)benzothiazole has been synthesized and used as a precursor. tandfonline.com The chloroethoxy moiety in this molecule allows for further chemical reactions, such as those to create cationic azo dyes. mdpi.com This demonstrates the utility of the chloroethoxy group in materials science applications as well as in medicinal chemistry.

Another example involves coumarin (B35378) derivatives, where 7-(2-chloroethoxy)-4-methyl-2H-chromen-2-one is synthesized from its corresponding hydroxy-coumarin precursor. This intermediate is then reacted with substituted 2-aminobenzothiazoles to create more complex hybrid molecules with potential atypical antipsychotic activity.

These examples establish a clear pattern: the chloroethoxy group is a versatile and synthetically useful functional moiety. It serves as a key linker that can be installed on a variety of heterocyclic scaffolds and subsequently displaced by nucleophiles to build molecular complexity and access compounds with specific, targeted functions.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H10ClNO |

|---|---|

Molecular Weight |

195.64 g/mol |

IUPAC Name |

5-(2-chloroethoxy)-1H-indole |

InChI |

InChI=1S/C10H10ClNO/c11-4-6-13-9-1-2-10-8(7-9)3-5-12-10/h1-3,5,7,12H,4,6H2 |

InChI Key |

VCVISHOYCHHSKG-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=CN2)C=C1OCCCl |

Canonical SMILES |

C1=CC2=C(C=CN2)C=C1OCCCl |

Origin of Product |

United States |

Synthetic Methodologies for 1h Indole, 5 2 Chloroethoxy

Strategic Selection and Synthesis of Precursor Materials

The foundational components for the synthesis of the target molecule are 5-hydroxy-1H-indole and a chloroethylating reagent, typically 1-bromo-2-chloroethane. The methodologies for preparing these precursors are well-established in organic chemistry.

Synthesis of 5-hydroxy-1H-indole

The Nenitzescu indole (B1671886) synthesis stands as a prominent and widely utilized method for the preparation of 5-hydroxyindole (B134679) derivatives. wikipedia.orgsynarchive.com This reaction, first reported by Costin Nenițescu in 1929, involves the condensation of a benzoquinone with a β-aminocrotonic ester. wikipedia.org The versatility of the Nenitzescu reaction allows for the introduction of various substituents on the indole ring, making it a valuable tool in medicinal and materials chemistry. wikipedia.org

The reaction mechanism proceeds through a Michael addition of the enamine to the benzoquinone, followed by a nucleophilic attack of the enamine pi bond and subsequent elimination to form the indole scaffold. wikipedia.org Studies have shown that the reaction is most effective in highly polar solvents. wikipedia.org For large-scale synthesis, a mole ratio of 1:1.2-1.6 between the benzoquinone and the ethyl 3-aminocrotonate at room temperature has been found to be optimal. wikipedia.org

Preparation of 1-bromo-2-chloroethane and Analogous Chloroethylating Reagents

1-Bromo-2-chloroethane is a key reagent for introducing the 2-chloroethoxy group onto the 5-hydroxyindole core. Historically, its synthesis involved the direct addition of bromine and chlorine to ethylene. sinocurechem.com However, modern methods offer greater control and selectivity. A common contemporary approach involves the controlled addition of hydrobromic acid (HBr) and hydrochloric acid (HCl) to ethylene under specific catalytic conditions. sinocurechem.com

Another effective method for the production of 1-bromo-2-chloroethane involves the reaction of vinyl chloride with hydrogen bromide. google.com This process can be carried out in the presence of peroxides or air as catalysts, often using the end product itself as a solvent, at temperatures ranging from 0 to 80 °C. google.com The use of such catalysts can significantly reduce the reaction time from several days to a much shorter period. google.com

O-Alkylation Pathways for the Formation of 5-(2-chloroethoxy)-1H-indole

The crucial step in the synthesis of 1H-Indole, 5-(2-chloroethoxy)- is the O-alkylation of 5-hydroxy-1H-indole. This reaction involves the formation of an ether linkage at the C5 position of the indole ring.

Optimization of Reaction Conditions and Catalytic Systems (e.g., Potassium Carbonate in Ketone or Amide Solvents)

The O-alkylation of phenols and their derivatives is frequently accomplished using an alkyl halide in the presence of a weak base. Potassium carbonate (K₂CO₃) is a commonly employed and effective base for this transformation, often used in polar aprotic solvents such as acetone (B3395972) (a ketone) or N,N-dimethylformamide (DMF, an amide).

The reaction proceeds by the deprotonation of the hydroxyl group of 5-hydroxy-1H-indole by potassium carbonate to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of 1-bromo-2-chloroethane in a nucleophilic substitution reaction, displacing the bromide ion and forming the desired ether.

The choice of solvent is critical. Ketone solvents like acetone are effective, and the reaction is often carried out at reflux temperature to ensure a sufficient reaction rate. Amide solvents such as DMF can also be used and may offer advantages in terms of solvating the reactants and accelerating the reaction, sometimes allowing for lower reaction temperatures.

Table 1: Optimization of Catalytic Systems for O-Alkylation

| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

| K₂CO₃ | Acetone | 56 (Reflux) | 12 | 85 | 95 |

| K₂CO₃ | DMF | 80 | 8 | 90 | 96 |

| Cs₂CO₃ | Acetone | 56 (Reflux) | 10 | 92 | 97 |

| NaH | THF | 25 | 6 | 95 | 98 |

This table presents hypothetical data based on typical outcomes for similar reactions to illustrate the optimization process.

Impact of Solvent, Temperature, and Reaction Duration on Synthetic Yields and Purity

The yield and purity of 1H-Indole, 5-(2-chloroethoxy)- are significantly influenced by the reaction parameters.

Solvent: The polarity and boiling point of the solvent play a crucial role. More polar aprotic solvents like DMF can enhance the rate of reaction by effectively solvating the potassium phenoxide intermediate. However, the higher boiling point of DMF may also lead to side reactions if the temperature is not carefully controlled. Acetone, with its lower boiling point, often provides a cleaner reaction profile.

Temperature: Increasing the reaction temperature generally increases the reaction rate. For instance, conducting the reaction at the reflux temperature of acetone ensures a reasonable reaction time. In DMF, a moderately elevated temperature (e.g., 60-80 °C) is often sufficient. However, excessively high temperatures can lead to decomposition of the reactants or products and the formation of impurities.

Reaction Duration: The reaction time must be optimized to ensure complete consumption of the starting material while minimizing the formation of byproducts. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) is essential to determine the optimal reaction duration. Prolonged reaction times at elevated temperatures can lead to decreased purity.

Table 2: Impact of Reaction Parameters on Yield and Purity

| Solvent | Temperature (°C) | Duration (h) | Yield (%) | Purity (%) |

| Acetone | 56 | 8 | 75 | 94 |

| Acetone | 56 | 16 | 88 | 92 |

| DMF | 60 | 6 | 85 | 96 |

| DMF | 100 | 6 | 82 | 85 |

This table presents hypothetical data to illustrate the trends observed when varying reaction conditions.

Advanced Purification Protocols for Isolation of the Target Compound

After the O-alkylation reaction is complete, the crude product must be purified to remove unreacted starting materials, the inorganic base, and any side products. A typical workup procedure involves filtering off the solid potassium carbonate and evaporating the solvent. The resulting crude product can then be purified by one or more of the following methods:

Recrystallization: This is a common and effective method for purifying solid organic compounds. The crude product is dissolved in a hot solvent or solvent mixture in which it has high solubility, and then the solution is cooled slowly to allow for the formation of pure crystals. The choice of solvent is critical for successful recrystallization.

Column Chromatography: For more challenging separations or to achieve very high purity, silica gel column chromatography is employed. The crude product is loaded onto a column of silica gel and eluted with a suitable solvent system (e.g., a mixture of a nonpolar solvent like hexane and a more polar solvent like ethyl acetate). The components of the mixture travel down the column at different rates, allowing for their separation and the isolation of the pure 1H-Indole, 5-(2-chloroethoxy)-. rwth-aachen.de

The final purity of the compound is typically assessed by analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Exploration of Alternative Synthetic Routes for Chloroethoxyindole Analogs

The synthesis of chloroethoxyindole analogs can be approached through various strategies that offer advantages in terms of reaction conditions, scalability, and regioselectivity. Key among these are methods employing phase transfer catalysis for N-alkylation and techniques developed to overcome the challenges of selective derivatization of the indole ring.

Application of Phase Transfer Catalysis in N-Alkylation Reactions

Phase transfer catalysis (PTC) has emerged as a powerful and environmentally benign technique for the N-alkylation of indoles and other heterocyclic compounds. justia.com This methodology is particularly advantageous as it often allows for the use of milder and more economical inorganic bases, such as sodium hydroxide or potassium carbonate, in biphasic systems, thereby avoiding the need for strong, hazardous bases and anhydrous solvents. justia.com

The fundamental principle of PTC involves the use of a catalyst, typically a quaternary ammonium or phosphonium salt, to transport a reactive anion from an aqueous phase to an organic phase where the substrate is dissolved. In the context of indole N-alkylation, the indole nitrogen is first deprotonated by the base in the aqueous phase to form the indolide anion. The phase transfer catalyst then forms a lipophilic ion pair with the indolide anion, facilitating its transfer into the organic phase. Here, the anion can readily react with an alkylating agent.

The efficiency of PTC in N-alkylation is influenced by several factors, including the structure of the catalyst, the choice of solvent, the concentration of the base, and the nature of the alkylating agent. For instance, the lipophilicity of the catalyst's alkyl groups plays a crucial role in its ability to partition between the two phases.

While PTC is a well-established method for N-alkylation, its application in the synthesis of chloroethoxyindole analogs requires careful consideration of the potential for competing O-alkylation, particularly when starting with a hydroxy-substituted indole. The regioselectivity of the alkylation (N- vs. O-alkylation) is a significant challenge that needs to be addressed.

Regioselective Synthesis Challenges and Solutions for Indole Derivatization

The indole nucleus possesses multiple reactive sites, primarily the N-1 and C-3 positions, and to a lesser extent, the C-2 and benzene (B151609) ring positions. This inherent reactivity presents a significant challenge in achieving regioselective derivatization. The outcome of an alkylation reaction on a substituted indole, such as one bearing a hydroxyl group, is highly dependent on the reaction conditions.

N- vs. C-Alkylation: The nitrogen atom of the indole ring is generally more nucleophilic than the carbon atoms, making N-alkylation a common outcome. However, under certain conditions, particularly with the use of specific catalysts or protecting groups, alkylation can be directed to the C-3 position. The choice of solvent and base can also influence the N/C selectivity.

O- vs. N-Alkylation in Hydroxyindoles: In the case of hydroxyindoles, the presence of the hydroxyl group introduces another nucleophilic center, leading to a competition between O-alkylation and N-alkylation. The relative acidity of the N-H proton and the O-H proton plays a critical role. Generally, the phenolic hydroxyl group is more acidic than the indole N-H, favoring O-alkylation under basic conditions.

To achieve selective O-alkylation, as would be required for the synthesis of 1H-Indole, 5-(2-chloroethoxy)- from 5-hydroxyindole, the reaction conditions must be carefully controlled. This often involves the use of a suitable base to deprotonate the hydroxyl group preferentially. The choice of the alkylating agent and the reaction temperature are also critical parameters.

Conversely, to favor N-alkylation, the hydroxyl group can be protected with a suitable protecting group prior to the alkylation step. After N-alkylation, the protecting group can be removed to yield the N-alkylated hydroxyindole.

Recent advances in synthetic methodology have provided solutions to some of these regioselectivity challenges. The use of specific directing groups or catalysts can steer the reaction towards the desired isomer. For instance, certain metal catalysts have been shown to promote selective C-H functionalization at specific positions on the indole ring.

Ultimately, the successful synthesis of a specific chloroethoxyindole analog hinges on a thorough understanding of the interplay between the substrate's electronic properties and the reaction conditions, allowing for precise control over the regiochemical outcome.

Advanced Spectroscopic and Structural Elucidation of 1h Indole, 5 2 Chloroethoxy and Its Chemical Transformations

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is the cornerstone of molecular structure determination in solution. Through a combination of one-dimensional and two-dimensional experiments, a complete picture of the proton and carbon framework, as well as the connectivity between atoms, can be established.

The ¹H NMR spectrum provides detailed information about the chemical environment, number, and connectivity of protons in a molecule. For 1H-Indole, 5-(2-chloroethoxy)-, distinct signals are expected for the indole (B1671886) ring protons and the protons of the chloroethoxy side chain. The electronegative oxygen and chlorine atoms in the side chain are predicted to cause a significant downfield shift for the adjacent methylene (B1212753) protons.

The indole N-H proton (H-1) is expected to appear as a broad singlet far downfield, typically above 8.0 ppm. The protons on the pyrrole (B145914) ring, H-2 and H-3, exhibit characteristic chemical shifts. The protons on the benzene (B151609) portion of the indole ring (H-4, H-6, H-7) form a three-spin system, influenced by the electron-donating nature of the 5-alkoxy substituent. The two methylene groups of the side chain (-O-CH₂-CH₂-Cl) are anticipated to appear as two distinct triplets due to vicinal coupling.

Table 1: Predicted ¹H NMR Data for 1H-Indole, 5-(2-chloroethoxy)- (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-1 (N-H) | ~8.10 | br s | - |

| H-4 | ~7.25 | d | J = 8.8 Hz |

| H-6 | ~6.90 | dd | J = 8.8, 2.4 Hz |

| H-7 | ~7.15 | d | J = 2.4 Hz |

| H-2 | ~7.20 | t or m | J ≈ 2.8 Hz |

| H-3 | ~6.50 | t or m | J ≈ 2.0 Hz |

| -O-CH₂- | ~4.25 | t | J = 5.5 Hz |

| -CH₂-Cl | ~3.85 | t | J = 5.5 Hz |

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their chemical environment. The ten carbon atoms of 1H-Indole, 5-(2-chloroethoxy)- are all expected to be chemically distinct, resulting in ten unique signals. The chemical shifts are influenced by hybridization and the electronegativity of attached atoms. libretexts.org The C-5 carbon, directly attached to the ether oxygen, is predicted to be significantly deshielded and appear downfield compared to the other aromatic carbons. acs.orgjournals.co.za

Experiments like Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) are instrumental in differentiating carbon types. In a DEPT-135 experiment, CH and CH₃ signals appear as positive peaks, CH₂ signals appear as negative peaks, and quaternary carbons are absent. This would allow for the unambiguous identification of the two CH₂ carbons in the side chain and the four CH carbons of the indole ring.

Table 2: Predicted ¹³C NMR Data and DEPT-135 Results for 1H-Indole, 5-(2-chloroethoxy)- (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-135 Phase |

|---|---|---|

| C-5 | ~154.0 | Absent (Quaternary) |

| C-7a | ~131.0 | Absent (Quaternary) |

| C-3a | ~128.5 | Absent (Quaternary) |

| C-2 | ~123.0 | Positive (CH) |

| C-6 | ~112.5 | Positive (CH) |

| C-4 | ~111.8 | Positive (CH) |

| C-7 | ~103.0 | Positive (CH) |

| C-3 | ~102.5 | Positive (CH) |

| -O-CH₂- | ~68.5 | Negative (CH₂) |

| -CH₂-Cl | ~41.5 | Negative (CH₂) |

Two-dimensional (2D) NMR experiments are essential for confirming the structural assignments made from 1D spectra by revealing through-bond correlations between nuclei.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. sdsu.edu For 1H-Indole, 5-(2-chloroethoxy)-, a key cross-peak would be observed between the two methylene groups of the side chain (~4.25 ppm and ~3.85 ppm), confirming their connectivity. Additionally, correlations between the aromatic protons H-6 and H-7, and a weaker correlation between H-4 and H-6, would help to delineate the aromatic spin system.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence) : These experiments map protons to the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). columbia.edu An HSQC spectrum would show a correlation peak for each C-H bond, for instance, linking the proton signal at ~7.25 ppm to the carbon signal at ~111.8 ppm (H-4 to C-4), and the proton triplet at ~4.25 ppm to the carbon signal at ~68.5 ppm (-O-CH₂-). This technique is invaluable for assigning the carbon signals unambiguously. acdlabs.com

HMBC (Heteronuclear Multiple Bond Correlation) : This powerful experiment reveals longer-range (typically 2-3 bond) correlations between protons and carbons. columbia.edu HMBC is crucial for connecting different fragments of the molecule. Key expected correlations for confirming the structure of 1H-Indole, 5-(2-chloroethoxy)- would include:

A correlation from the protons of the -O-CH₂- group (~4.25 ppm) to the C-5 carbon of the indole ring (~154.0 ppm), which definitively establishes the position of the ether linkage.

Correlations from the aromatic protons H-4 (~7.25 ppm) and H-6 (~6.90 ppm) to the quaternary carbon C-5 (~154.0 ppm).

Correlations from the N-H proton (~8.10 ppm) to carbons C-2, C-3, and C-7a, confirming the indole ring structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Identification of Characteristic Functional Groups

FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. vscht.cz The spectrum of 1H-Indole, 5-(2-chloroethoxy)- is expected to display several characteristic absorption bands.

The N-H stretch of the indole ring typically appears as a sharp, single peak around 3400 cm⁻¹. researchgate.netresearchgate.net Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while the aliphatic C-H stretches of the chloroethoxy group appear just below 3000 cm⁻¹. libretexts.org The presence of the aromatic ring is further confirmed by C=C stretching absorptions in the 1600-1450 cm⁻¹ region. A strong, characteristic band for the aryl ether C-O-C asymmetric stretch is expected around 1250-1200 cm⁻¹. spectroscopyonline.com The aliphatic ether C-O-C stretch would likely appear around 1100 cm⁻¹. libretexts.orgresearchgate.net Finally, the C-Cl stretching vibration is anticipated in the fingerprint region, typically between 850-550 cm⁻¹. orgchemboulder.com

Table 3: Predicted FT-IR Absorption Bands for 1H-Indole, 5-(2-chloroethoxy)-

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3400 | N-H Stretch | Indole N-H |

| 3100-3000 | C-H Stretch | Aromatic C-H |

| 2960-2850 | C-H Stretch | Aliphatic C-H (-CH₂-) |

| 1600-1450 | C=C Stretch | Aromatic Ring |

| 1250-1200 | C-O-C Asymmetric Stretch | Aryl Ether |

| ~1100 | C-O-C Stretch | Alkyl Ether |

| 850-550 | C-Cl Stretch | Alkyl Chloride |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

HRMS provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental composition and molecular formula. The molecular formula for 1H-Indole, 5-(2-chloroethoxy)- is C₁₀H₁₀ClNO.

A key feature in the mass spectrum of this compound will be the isotopic pattern caused by the presence of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75.8% and 24.2%, respectively. This results in two molecular ion peaks, [M]⁺˙ and [M+2]⁺˙, separated by two m/z units, with a characteristic intensity ratio of roughly 3:1. chemguide.co.uklibretexts.orgucalgary.ca Observing this pattern is strong evidence for the presence of a single chlorine atom in the molecule. HRMS can measure the mass of these isotopic peaks with high precision.

Table 4: Predicted HRMS Data for 1H-Indole, 5-(2-chloroethoxy)- (C₁₀H₁₀ClNO)

| Ion | Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M(³⁵Cl)]⁺˙ | C₁₀H₁₀³⁵ClNO | 195.0451 |

| [M(³⁷Cl)]⁺˙ | C₁₀H₁₀³⁷ClNO | 197.0421 |

| [M(³⁵Cl)+H]⁺ | C₁₀H₁₁³⁵ClNO | 196.0529 |

| [M(³⁷Cl)+H]⁺ | C₁₀H₁₁³⁷ClNO | 198.0499 |

| [M(³⁵Cl)+Na]⁺ | C₁₀H₁₀³⁵ClNNaO | 218.0348 |

| [M(³⁷Cl)+Na]⁺ | C₁₀H₁₀³⁷ClNNaO | 220.0319 |

X-ray Crystallography for Solid-State Molecular and Crystal Structure Analysis

While NMR, IR, and MS provide a wealth of information to deduce the molecular structure, X-ray crystallography offers the most definitive and unambiguous proof of structure by determining the precise arrangement of atoms in the solid state. mdpi.com This technique requires the growth of a suitable single crystal of the compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Insights into Electronic Transitions and Chromophores

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores, which are the parts of a molecule responsible for its color.

The core chromophore in 1H-Indole, 5-(2-chloroethoxy)- is the indole ring system itself. This bicyclic aromatic structure contains a conjugated system of π-electrons, which are readily excitable to higher energy π* orbitals. The electronic transitions observed in the UV-Vis spectrum of indole and its derivatives are primarily of the π → π* type. youtube.com These transitions are typically characterized by high molar absorptivity values (ε).

The substitution at the 5-position of the indole ring with a 2-chloroethoxy group is expected to influence the absorption spectrum. The oxygen atom in the ethoxy group possesses lone pairs of non-bonding electrons (n-electrons) that can interact with the π-electron system of the indole ring through resonance. This type of substituent is known as an auxochrome. This interaction increases the extent of conjugation in the molecule, which generally leads to a bathochromic shift (a shift to longer wavelengths) of the absorption maxima (λmax) compared to the unsubstituted indole. This is because the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is reduced.

Table 1: Representative UV-Vis Absorption Data for 1H-Indole, 5-(2-chloroethoxy)- in Ethanol (B145695)

| Wavelength (λmax) (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Electronic Transition |

| ~275 | ~6000 | π → π |

| ~295 | ~5000 | π → π |

Note: The data in this table are estimated values based on the typical spectroscopic behavior of 5-substituted indole derivatives and are for illustrative purposes.

The two distinct absorption bands are characteristic of the indole chromophore. The band at the shorter wavelength is typically more intense. The precise λmax values and their corresponding molar absorptivities can be influenced by the solvent used for the analysis due to solute-solvent interactions. More polar solvents can lead to shifts in the absorption maxima. A detailed analysis of the UV-Vis spectrum, potentially coupled with computational studies, would provide a more in-depth understanding of the electronic structure and transitions within 1H-Indole, 5-(2-chloroethoxy)-.

Reactivity and Mechanistic Investigations of the 5 2 Chloroethoxy Moiety and the Indole Scaffold

Nucleophilic Substitution Reactivity of the Chloroethoxy Group

The 5-(2-chloroethoxy) group provides a key site for molecular elaboration through nucleophilic substitution. The terminal primary alkyl chloride is an effective electrophile, susceptible to attack by a wide range of nucleophiles.

The terminal chlorine atom of the ethoxy chain can be readily displaced by various heteroatom nucleophiles, providing a versatile route to a diverse array of 5-substituted indole (B1671886) derivatives.

Amine Nucleophiles: Primary and secondary amines, such as piperidine (B6355638) and morpholine, are effective nucleophiles for the displacement of the chloride. These reactions are typically conducted in the presence of a base to neutralize the HCl generated and in a polar aprotic solvent to facilitate the reaction. This pathway is a common strategy for introducing amine-containing side chains, which are prevalent in pharmacologically active indole derivatives.

Oxygen and Sulfur Nucleophiles: Oxygen-based nucleophiles, like alkoxides (e.g., sodium methoxide), and sulfur-based nucleophiles, such as thiolates (e.g., sodium thiophenoxide), can also displace the chloride to form the corresponding ether and thioether linkages, respectively. These reactions expand the range of functional groups that can be appended to the indole core at the 5-position.

Halide Nucleophiles: Halide exchange reactions, for instance with sodium iodide in acetone (B3395972) (a Finkelstein reaction), can be used to replace the chlorine with a more reactive halogen like iodine, which can facilitate subsequent nucleophilic substitution reactions under milder conditions. Azide ions (from sodium azide) also serve as potent nucleophiles, leading to the formation of 5-(2-azidoethoxy)indole, a versatile intermediate for further transformations such as reduction to the corresponding amine or participation in click chemistry reactions.

| Nucleophile | Reagent Example | Product | General Conditions |

|---|---|---|---|

| Secondary Amine | Piperidine | 5-(2-(Piperidin-1-yl)ethoxy)-1H-indole | Base (e.g., K₂CO₃), Polar Aprotic Solvent (e.g., DMF), Heat |

| Oxygen Nucleophile | Sodium Methoxide | 5-(2-Methoxyethoxy)-1H-indole | Methanol, Heat |

| Sulfur Nucleophile | Sodium Thiophenoxide | 5-(2-(Phenylthio)ethoxy)-1H-indole | Polar Aprotic Solvent (e.g., DMF) |

| Halide Nucleophile | Sodium Iodide | 5-(2-Iodoethoxy)-1H-indole | Acetone, Heat |

| Azide Nucleophile | Sodium Azide | 5-(2-Azidoethoxy)-1H-indole | Polar Aprotic Solvent (e.g., DMF), Heat |

The substitution reactions at the chloroethoxy side chain predominantly proceed through a bimolecular nucleophilic substitution (SN2) mechanism. This is dictated by the nature of the electrophilic carbon, which is a primary alkyl halide. The SN2 pathway involves a backside attack by the nucleophile on the carbon atom bearing the chlorine, leading to a concerted bond-forming and bond-breaking process through a single transition state. The formation of a primary carbocation, which would be required for a unimolecular (SN1) pathway, is energetically unfavorable and thus highly unlikely under typical reaction conditions.

A potential complicating factor in the mechanism is the possibility of intramolecular participation, also known as neighboring group participation (NGP). Two potential neighboring groups exist in the molecule: the ether oxygen and the indole nitrogen.

Participation by the Ether Oxygen: The ether oxygen, located at the β-position to the electrophilic carbon, could potentially act as an internal nucleophile. This would involve the formation of a cyclic oxonium ion intermediate. Subsequent attack by an external nucleophile would then open this strained three-membered ring. While plausible, this pathway is generally less favored for simple ethers compared to systems with more nucleophilic neighboring groups like sulfur.

Participation by the Indole Nucleus: The electron-rich indole ring, particularly the N-H group, could also potentially participate. However, direct participation of the neutral indole nitrogen in displacing the chloride of the side chain is sterically and electronically less probable without prior activation or specific conformational alignment.

Therefore, for most strong, external nucleophiles, the direct SN2 pathway is the most likely and dominant mechanistic route for substitution on the chloroethoxy chain.

The indole ring itself is an electron-rich aromatic system. The 5-ethoxy substituent acts as an electron-donating group through resonance, which increases the electron density of the benzene (B151609) portion of the indole nucleus. However, this electronic effect has a minimal inductive impact on the reactivity of the remote terminal chloride on the ethoxy chain. The reactivity of the chloroethyl group is primarily governed by its nature as a primary alkyl halide.

Substitution on the indole nitrogen, however, can have a more significant indirect influence on the reactivity of the chloroethoxy moiety.

N-Unsubstituted Indole: In the presence of a base, the N-H proton can be abstracted to form a highly nucleophilic indolide anion. This anion can compete with the external nucleophile, potentially leading to intermolecular side reactions or intramolecular cyclization (discussed in section 4.2.2).

Functionalization of the Indole Nitrogen Atom

The nitrogen atom of the indole ring is a key site for functionalization, offering a route to modify the compound's properties and to construct more complex heterocyclic systems.

The indole nitrogen can be readily functionalized through N-alkylation and N-acylation reactions. These transformations typically proceed by first deprotonating the indole N-H with a suitable base, such as sodium hydride (NaH), in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). This generates the indolide anion, a potent nucleophile.

Regioselectivity: The reaction of the indolide anion with electrophiles is highly regioselective for the nitrogen atom. nih.gov While the indole system has multiple nucleophilic sites (N-1, C-3), N-functionalization is kinetically and often thermodynamically favored under these conditions, especially with strong bases and aprotic solvents. nih.gov

Scope: A wide range of electrophiles can be employed. N-alkylation can be achieved using various alkyl halides, such as benzyl (B1604629) bromide or methyl iodide. N-acylation is typically performed with reactive acylating agents like acid chlorides (e.g., acetyl chloride, benzoyl chloride) or anhydrides. nih.gov The presence of the 5-(2-chloroethoxy) substituent does not significantly hinder these reactions at the nitrogen atom, allowing for the synthesis of a diverse library of N-functionalized derivatives. A study on 5-substituted indoles showed that N-acylation with carboxylic acids using DCC and DMAP is effective, particularly when an electron-withdrawing group is present at the C-5 position. researchgate.net

| Reaction Type | Electrophile | Product | General Conditions |

|---|---|---|---|

| N-Alkylation | Benzyl bromide | 1-Benzyl-5-(2-chloroethoxy)-1H-indole | NaH, DMF |

| N-Acylation | Acetyl chloride | 1-Acetyl-5-(2-chloroethoxy)-1H-indole | NaH, THF |

| N-Acylation | Benzoyl chloride | 1-Benzoyl-5-(2-chloroethoxy)-1H-indole | NaH, THF |

| N-Sulfonylation | Tosyl chloride | 5-(2-Chloroethoxy)-1-tosyl-1H-indole | Base (e.g., NaOH), Phase Transfer Catalyst |

The bifunctional nature of 1H-Indole, 5-(2-chloroethoxy)- and its N-substituted derivatives allows for the exploration of intramolecular cyclization pathways to construct novel tricyclic indole systems. Such cyclizations involve the interaction between a nucleophilic site on the indole scaffold and the electrophilic carbon of the chloroethoxy chain.

A plausible and synthetically valuable transformation is an intramolecular nucleophilic substitution where the indole nitrogen acts as the nucleophile. This reaction is typically performed under basic conditions, which deprotonate the indole nitrogen, thereby increasing its nucleophilicity. The resulting indolide anion can then attack the terminal carbon of the chloroethoxy side chain, displacing the chloride ion and forming a new six-membered ring. This type of intramolecular SN2 reaction leads to the formation of a fused pyrazino[1,2-a]indole-like ring system.

This strategy is analogous to cyclizations observed in other heterocyclic systems bearing a (2-chloroethoxy) moiety. For instance, substituted 5-(2-chloroethoxy)-1,5-dihydro-2H-pyrrol-2-ones undergo intramolecular cyclization in the presence of a strong base to yield fused bicyclic products. rsc.org Similarly, the intramolecular cyclization of N-phenyl N'-(2-chloroethyl)ureas leads to the formation of active N-phenyl-4,5-dihydrooxazol-2-amines. nih.gov

Electrophilic Aromatic Substitution on the Indole Ring System

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for functionalizing indole's electron-rich ring system. wikipedia.org The inherent reactivity of the indole nucleus makes it susceptible to attack by a wide range of electrophiles. chim.itksu.edu.sa The position of substitution is dictated by the electronic landscape of the indole ring, which can be further modulated by substituents. beilstein-journals.org

Impact of the 5-(2-chloroethoxy) Substituent on Ring Reactivity and Positional Selectivity (e.g., Friedel-Crafts Reactions)

The 5-(2-chloroethoxy) substituent plays a pivotal role in directing the outcome of electrophilic aromatic substitution reactions on the indole ring. The oxygen atom of the ethoxy group acts as an activating, ortho, para-director through resonance, increasing the electron density at the C4 and C6 positions of the benzene portion of the indole ring. Concurrently, the lone pair on the pyrrolic nitrogen strongly activates the C3 position, making it the most nucleophilic site and the preferred point of electrophilic attack. ksu.edu.sa

While the chloroethoxy group has an electron-withdrawing inductive effect, the resonance donation from the oxygen is the dominant factor in activating the ring for electrophilic substitution. This is particularly evident in Friedel-Crafts reactions, which are a set of reactions used to attach substituents to an aromatic ring. wikipedia.orgnih.gov

In a typical Friedel-Crafts acylation, an acyl group is added to the aromatic ring. byjus.commasterorganicchemistry.com For 1H-Indole, 5-(2-chloroethoxy)-, the reaction with an acyl halide and a Lewis acid catalyst, such as aluminum chloride, is expected to proceed with high regioselectivity for the C3 position. ksu.edu.sanih.gov This is because the intermediate carbocation, known as a Wheland intermediate or arenium ion, is most stabilized when the electrophile adds to the C3 position, as the positive charge can be delocalized onto the pyrrolic nitrogen. wikipedia.orgksu.edu.saic.ac.uk

While C3 is the kinetically favored position, other positions can be functionalized under different conditions or with specific directing groups. chim.it However, for most standard electrophilic aromatic substitutions on 5-alkoxyindoles, C3 substitution is the predominant pathway. ksu.edu.sa

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of 1H-Indole, 5-(2-chloroethoxy)-

| Electrophilic Reagent | Predicted Major Product | Predicted Minor Product(s) |

|---|---|---|

| Acyl Halide / Lewis Acid (Friedel-Crafts Acylation) | 3-Acyl-5-(2-chloroethoxy)indole | Minor amounts of 2-acyl and/or 6-acyl derivatives |

| Alkyl Halide / Lewis Acid (Friedel-Crafts Alkylation) | 3-Alkyl-5-(2-chloroethoxy)indole | Potential for N-alkylation and polyalkylation |

| Nitrating Agent (e.g., HNO₃/H₂SO₄) | 3-Nitro-5-(2-chloroethoxy)indole | Possibility of 6-nitro and other isomers depending on conditions |

| Halogenating Agent (e.g., NBS, NCS) | 3-Halo-5-(2-chloroethoxy)indole | Di- and tri-halogenated products may form |

Mechanistic Probes for Understanding Regiocontrol in Indole Functionalization

The regioselectivity of indole functionalization is a subject of ongoing research, with the goal of achieving precise control over substitution patterns. chim.itacs.org The compound 1H-Indole, 5-(2-chloroethoxy)- can serve as a useful probe in these mechanistic studies. By systematically altering reaction conditions and electrophiles, researchers can gain a deeper understanding of the factors that govern regiocontrol.

Computational methods, such as Density Functional Theory (DFT), have become invaluable tools for elucidating reaction mechanisms. researchgate.net These calculations can model the transition states and intermediates of electrophilic attack at various positions on the indole ring, providing theoretical support for experimentally observed regioselectivity. researchgate.net For 1H-Indole, 5-(2-chloroethoxy)-, DFT calculations would likely confirm the C3 position as the most energetically favorable site for electrophilic attack.

Kinetic studies can also provide quantitative data on the relative rates of substitution at different positions. By comparing these rates with those of other substituted indoles, the electronic and steric effects of the 5-(2-chloroethoxy) group can be more accurately defined.

Furthermore, the chloroethoxy substituent itself offers possibilities for more complex transformations. While not a direct consequence of electrophilic aromatic substitution, the terminal chloride could potentially participate in subsequent intramolecular cyclization reactions, leading to novel tricyclic indole derivatives. Investigating the conditions that might favor such pathways could open new avenues in indole chemistry.

Computational and Theoretical Investigations of 1h Indole, 5 2 Chloroethoxy

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

Density Functional Theory (DFT) has emerged as a robust tool for investigating the electronic structure and properties of molecules, balancing computational cost with accuracy. nih.gov For 1H-Indole, 5-(2-chloroethoxy)-, DFT calculations, particularly using functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), are instrumental in elucidating its fundamental characteristics. worldscientific.comjocpr.com

Geometrical Optimization and Conformational Energy Landscape Exploration

The initial step in the computational analysis of 1H-Indole, 5-(2-chloroethoxy)- involves the optimization of its molecular geometry to find the most stable arrangement of its atoms in space. researchgate.net The indole (B1671886) ring itself is largely planar, but the presence of the flexible 5-(2-chloroethoxy) side chain introduces conformational complexity.

The exploration of the conformational energy landscape is critical to identify the most stable conformers. This is typically achieved by systematically rotating the rotatable bonds in the side chain and calculating the corresponding energy. For the 5-(2-chloroethoxy) substituent, the key dihedral angles are around the C-O and C-C bonds of the ethoxy chain. Potential energy surface scans can reveal the energy barriers between different conformations. aip.org It is anticipated that the molecule will exhibit several low-energy conformers, with the relative populations of these conformers being temperature-dependent. The most stable conformer is likely to adopt a geometry that minimizes steric hindrance and optimizes any potential intramolecular interactions.

Table 1: Calculated Geometrical Parameters for the Most Stable Conformer of 1H-Indole, 5-(2-chloroethoxy)- (Predicted)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C4-C5 | 1.39 Å |

| C5-O | 1.37 Å | |

| O-CH2 | 1.43 Å | |

| CH2-CH2 | 1.52 Å | |

| CH2-Cl | 1.79 Å | |

| Bond Angle | C4-C5-O | 120.5° |

| C5-O-CH2 | 118.2° | |

| O-CH2-CH2 | 109.8° | |

| CH2-CH2-Cl | 110.5° | |

| Dihedral Angle | C4-C5-O-CH2 | 178.5° |

| C5-O-CH2-CH2 | 179.1° | |

| O-CH2-CH2-Cl | -65.2° (gauche) |

Analysis of Electronic Structure, Including Frontier Molecular Orbitals (HOMO-LUMO Energy Gaps)

The electronic structure of 1H-Indole, 5-(2-chloroethoxy)- is central to its reactivity and photophysical properties. DFT calculations provide valuable information about the distribution of electrons within the molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as they are the frontier orbitals involved in chemical reactions.

The HOMO is expected to be localized primarily on the electron-rich indole ring, characteristic of indole and its derivatives. chemrxiv.org The LUMO, on the other hand, is also likely to be distributed over the aromatic system. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests that the molecule is more easily excitable and potentially more reactive. The presence of the chloroethoxy group at the 5-position is expected to modulate the HOMO-LUMO gap compared to unsubstituted indole.

Table 2: Calculated Electronic Properties of 1H-Indole, 5-(2-chloroethoxy)- (Predicted)

| Property | Predicted Value |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -0.9 eV |

| HOMO-LUMO Gap | 4.9 eV |

| Dipole Moment | 2.5 D |

Computational Prediction of Spectroscopic Parameters and Correlation with Experimental Data

DFT calculations can be employed to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. aip.org For 1H-Indole, 5-(2-chloroethoxy)-, important predictable parameters include nuclear magnetic resonance (NMR) chemical shifts and vibrational frequencies (infrared and Raman spectra).

The calculation of NMR chemical shifts is a powerful tool for structure elucidation. researchgate.netscispace.com By computing the magnetic shielding tensors for each nucleus in the optimized geometry, theoretical ¹H and ¹³C NMR spectra can be generated. These predicted spectra can be compared with experimentally obtained spectra to confirm the molecular structure and assign specific resonances.

Similarly, the calculation of vibrational frequencies can aid in the interpretation of experimental IR and Raman spectra. The computed frequencies and their corresponding intensities can be used to assign the observed vibrational bands to specific molecular motions. worldscientific.com A good correlation between the calculated and experimental spectroscopic data provides confidence in the accuracy of the theoretical model. nih.gov

Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis)

The way molecules of 1H-Indole, 5-(2-chloroethoxy)- interact with each other in the solid state determines its crystal structure and macroscopic properties. Hirshfeld surface analysis is a valuable computational tool for visualizing and quantifying intermolecular interactions in a crystal lattice. nih.goviucr.org

The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which separates it from its neighbors. By mapping properties such as the normalized contact distance (d_norm) onto this surface, regions of close intermolecular contacts can be identified. Red spots on the d_norm map indicate contacts shorter than the van der Waals radii, highlighting significant interactions such as hydrogen bonds.

For 1H-Indole, 5-(2-chloroethoxy)-, several types of intermolecular interactions are expected to be important in its crystal packing. These include N-H···π interactions involving the indole nitrogen, C-H···π interactions, and π-π stacking between the aromatic rings of adjacent molecules. acs.org The presence of the chlorine and oxygen atoms in the side chain could also lead to halogen bonding (C-Cl···X) and C-H···O interactions, further influencing the crystal packing. nih.gov

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. By analyzing the percentage contribution of each type of contact, the dominant forces governing the crystal packing can be determined. nih.goviucr.org

Table 3: Predicted Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for 1H-Indole, 5-(2-chloroethoxy)-

| Contact Type | Predicted Contribution (%) |

| H···H | 45-55% |

| C···H/H···C | 15-25% |

| O···H/H···O | 10-15% |

| Cl···H/H···Cl | 5-10% |

| N···H/H···N | 1-5% |

Advanced Molecular Modeling and Simulation Approaches for Reaction Understanding

To gain a more dynamic understanding of the behavior of 1H-Indole, 5-(2-chloroethoxy)-, advanced molecular modeling and simulation techniques can be employed. These methods go beyond static pictures of molecular structure and provide insights into how the molecule behaves over time in different environments.

Dynamics Simulations to Explore Molecular Behavior in Various Chemical Environments

Molecular dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecules. tandfonline.com By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, providing a detailed picture of molecular motion and interactions. nih.govacs.org

For 1H-Indole, 5-(2-chloroethoxy)-, MD simulations can be used to explore its behavior in various chemical environments, such as in different solvents or in the presence of other molecules. aip.org For example, simulations in aqueous solution can reveal how the molecule interacts with water molecules and how its conformation is influenced by the solvent. The flexibility of the chloroethoxy side chain can be studied by analyzing the fluctuations in its dihedral angles over the course of the simulation.

MD simulations can also provide insights into the thermodynamics of processes such as ligand binding. By calculating the free energy of binding of 1H-Indole, 5-(2-chloroethoxy)- to a biological target, for instance, its potential as a drug candidate could be assessed. espublisher.com These simulations offer a bridge between the microscopic world of atoms and the macroscopic properties of chemical systems.

Theoretical Prediction of Reaction Pathways, Transition States, and Energetic Profiles

A comprehensive review of scientific literature and computational chemistry databases reveals a notable absence of specific theoretical studies on the reaction pathways, transition states, and energetic profiles of 1H-Indole, 5-(2-chloroethoxy)-. While computational methods such as Density Functional Theory (DFT) are powerful tools for elucidating reaction mechanisms, and have been extensively applied to various indole derivatives, no specific published research has focused on this particular molecule.

General computational studies on related indole structures often investigate reactions such as electrophilic substitution, cycloadditions, or intramolecular cyclizations. For instance, theoretical calculations are frequently used to determine the activation energies and geometries of transition states in the synthesis of complex indole alkaloids or functionalized indole compounds. These studies provide valuable insights into the reactivity of the indole nucleus and the influence of various substituents.

In principle, a computational investigation of 1H-Indole, 5-(2-chloroethoxy)- could explore several potential reaction pathways. One likely area of interest would be the intramolecular cyclization, where the nitrogen of the indole ring or the indole ring carbon acts as a nucleophile, attacking the electrophilic carbon of the chloroethoxy side chain to form a new heterocyclic ring. Theoretical calculations for such a process would typically involve:

Conformational Analysis: Identifying the lowest energy conformations of the reactant.

Transition State Searching: Locating the transition state structure for the cyclization reaction.

Frequency Calculations: To confirm the nature of the stationary points (minima and first-order saddle points) and to calculate zero-point vibrational energies and thermal corrections.

Intrinsic Reaction Coordinate (IRC) Calculations: To verify that the identified transition state connects the reactant and the desired product.

An example of a hypothetical energetic profile for an intramolecular cyclization is presented in the table below. It is crucial to emphasize that these values are purely illustrative and are not based on actual computational data for 1H-Indole, 5-(2-chloroethoxy)-.

Table 1: Illustrative Energetic Profile for a Hypothetical Intramolecular Cyclization

| Parameter | Value (kcal/mol) |

|---|---|

| Activation Energy (ΔG‡) | 20 - 30 |

Note: The data in this table is hypothetical and serves only to illustrate the type of information that would be generated from a computational study.

Without dedicated computational studies on 1H-Indole, 5-(2-chloroethoxy)-, any discussion of its specific reaction pathways, transition states, and energetic profiles remains speculative. Future research in this area would be necessary to provide a scientifically accurate and detailed understanding of the chemical reactivity of this compound from a theoretical perspective.

1h Indole, 5 2 Chloroethoxy As a Key Intermediate in Advanced Organic Synthesis

Strategic Derivatization for the Synthesis of Complex Indole-Based Architectures

The presence of a primary alkyl chloride in the 5-(2-chloroethoxy) substituent makes this compound an excellent substrate for SN2 reactions. This reactivity is the foundation for its use in creating a multitude of more complex indole-based structures through the strategic introduction of nitrogen and oxygen-containing functionalities.

Transformation of the Chloroethoxy Group into Diverse Amine-Containing Indole (B1671886) Derivatives

The chloroethoxy group is readily converted into a wide range of amine-containing derivatives through nucleophilic substitution. The reaction involves the displacement of the chloride ion by a primary, secondary, or cyclic amine. This straightforward alkylation process provides access to a large family of 5-[2-(amino)ethoxy]indoles, which are valuable scaffolds in drug discovery. The reaction conditions are typically mild, involving the amine as the nucleophile, often in the presence of a non-nucleophilic base to scavenge the HCl produced.

This methodology allows for the incorporation of diverse amine functionalities, each capable of altering the steric and electronic properties of the final molecule, as well as providing a site for further chemical modification.

Table 1: Exemplary Synthesis of Amine-Containing Indole Derivatives This table illustrates potential synthetic transformations based on standard nucleophilic substitution reactions.

| Amine Reactant | Resulting Indole Derivative | Potential Functional Group Class |

| Diethylamine | 1H-Indole, 5-[2-(diethylamino)ethoxy]- | Tertiary Amine |

| Piperidine (B6355638) | 1H-Indole, 5-(2-piperidinoethoxy)- | Cyclic Tertiary Amine |

| Morpholine | 1H-Indole, 5-(2-morpholinoethoxy)- | Cyclic Tertiary Amine / Ether |

| Benzylamine | 1H-Indole, 5-[2-(benzylamino)ethoxy]- | Secondary Amine |

| Aniline | 1H-Indole, 5-[2-(phenylamino)ethoxy]- | Secondary Arylamine |

Introduction of Varied Ether Linkages and Other Oxygen-Containing Functionalities

The chloroethoxy side chain is an ideal electrophile for the Williamson ether synthesis, a robust and widely used method for preparing ethers. wikipedia.orgchemistrytalk.orgmasterorganicchemistry.combyjus.com In this reaction, an alkoxide or phenoxide acts as the nucleophile, attacking the carbon atom bearing the chlorine and displacing it to form a new ether linkage. wikipedia.orgbyjus.com This reaction significantly expands the molecular complexity by enabling the attachment of various alkyl or aryl groups through an ether bond. youtube.com

Furthermore, the chloroethoxy group can be hydrolyzed under appropriate conditions to yield the corresponding alcohol, 5-(2-hydroxyethoxy)-1H-indole. This alcohol derivative is itself a versatile intermediate, which can undergo further reactions such as esterification with carboxylic acids or acyl chlorides to introduce ester functionalities.

Table 2: Synthesis of Derivatives via Oxygen-Containing Functionalities This table illustrates potential synthetic transformations based on the Williamson ether synthesis and subsequent reactions.

| Reactant | Reaction Type | Resulting Indole Derivative |

| Sodium methoxide | Williamson Ether Synthesis | 1H-Indole, 5-[2-(methoxy)ethoxy]- |

| Sodium phenoxide | Williamson Ether Synthesis | 1H-Indole, 5-[2-(phenoxy)ethoxy]- |

| Water / Base | Hydrolysis | 1H-Indole, 5-(2-hydroxyethoxy)- |

| Acetic Anhydride | Esterification (of alcohol) | 2-(5-Indoloxy)ethyl acetate |

Scaffold Diversification for the Generation of Chemical Libraries

The generation of chemical libraries for high-throughput screening is a cornerstone of modern drug discovery. 1H-Indole, 5-(2-chloroethoxy)- serves as an excellent starting scaffold for such libraries due to the orthogonal reactivity of its indole core and its side chain.

Methodologies for Introducing Substituents at the 5-Position and Other Ring Positions

The indole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. bhu.ac.in The preferred site for electrophilic attack is the C3 position of the pyrrole (B145914) ring due to the superior stability of the resulting cationic intermediate. bhu.ac.in The existing 5-alkoxy group is an activating, ortho-, para-directing group, which further enhances the reactivity of the benzene (B151609) portion of the indole and directs incoming electrophiles to the C4 and C6 positions. Should the C3 position be sterically hindered or already substituted, electrophilic attack can also occur at other positions, such as C2 or C6. bhu.ac.in

Common electrophilic substitution reactions, including nitration, halogenation, and Friedel-Crafts acylation, can be employed to introduce a variety of functional groups onto the indole nucleus. semanticscholar.org More advanced C-H functionalization strategies, often employing transition-metal catalysis and directing groups, have provided pathways to selectively functionalize less reactive positions, such as C7. nih.govnih.govrsc.orgresearchgate.net

Table 3: Potential Electrophilic Substitution Reactions on the Indole Ring This table outlines regiochemical outcomes based on established principles of electrophilic substitution on 5-substituted indoles.

| Reaction | Reagents | Primary Substitution Position(s) | Resulting Functional Group |

| Vilsmeier-Haack | POCl₃, DMF | C3 | Aldehyde (-CHO) |

| Nitration | HNO₃, H₂SO₄ | C3, C6, C4 | Nitro (-NO₂) |

| Bromination | NBS, DMF | C3 | Bromo (-Br) |

| Friedel-Crafts Acylation | Acyl chloride, Lewis acid | C3 | Acyl (-COR) |

| Mannich Reaction | CH₂O, Secondary Amine | C3 | Aminomethyl (-CH₂NR₂) clockss.org |

Exploitation of the Indole Nitrogen for Further Chemical Modifications

The nitrogen atom of the indole ring possesses a proton that is weakly acidic (pKa ≈ 17). youtube.com Treatment with a strong base, such as sodium hydride (NaH), deprotonates the nitrogen to generate a highly nucleophilic indolide anion. youtube.com This anion can readily participate in a variety of bond-forming reactions.

N-alkylation can be achieved by reacting the indolide anion with alkyl halides. mdpi.comnih.govrsc.org This allows for the introduction of a diverse range of substituents at the N1 position, which can be crucial for modulating biological activity. beilstein-journals.org Furthermore, modern cross-coupling methodologies, such as the Buchwald-Hartwig amination, enable the N-arylation of indoles with aryl halides or triflates, providing access to N-arylindoles which are present in many biologically active compounds. nih.govorganic-chemistry.orgnih.gov

Table 4: Representative Reactions at the Indole Nitrogen This table shows common methods for functionalizing the N1 position of the indole ring.

| Reaction Type | Typical Reagents | Resulting Moiety |

| N-Alkylation | 1. NaH; 2. Alkyl Halide (e.g., CH₃I) | N-Alkyl (e.g., N-CH₃) |

| N-Arylation | Aryl Halide, Pd catalyst, Ligand, Base | N-Aryl |

| N-Acylation | Acyl Chloride, Base | N-Acyl |

| N-Sulfonylation | Sulfonyl Chloride, Base | N-Sulfonyl |

Construction of Novel Heterocyclic Systems Incorporating the Indole Moiety

A key application of 1H-Indole, 5-(2-chloroethoxy)- in advanced synthesis is its use in the construction of novel, fused, or bridged heterocyclic systems. imist.maimist.ma This is often achieved through intramolecular cyclization reactions, where the chloroethoxy side chain acts as an electrophile for a nucleophile positioned elsewhere on the indole scaffold. rsc.orgnih.govencyclopedia.pub

For instance, if a nucleophilic group (e.g., -OH, -SH, -NHR) is introduced at the C4 position of the indole ring, an intramolecular SN2 reaction can lead to the formation of a new six-membered ring, resulting in a tricyclic indole-fused heterocycle. The reaction pathway can be controlled by the choice of reagents and reaction conditions. Similarly, functionalizing the indole nitrogen with a substituent that contains a nucleophilic site can set the stage for an intramolecular cyclization with the chloroethoxy tail, potentially forming bridged macrocyclic structures. Such strategies are powerful tools for creating conformationally constrained molecules with unique three-dimensional shapes, which is often desirable in the design of potent and selective bioactive agents. scispace.comrsc.org

Beyond intramolecular strategies, the functional groups of 1H-Indole, 5-(2-chloroethoxy)- can be elaborated to participate in intermolecular annulation reactions, building new heterocyclic rings onto the indole core and expanding its structural diversity. sapub.orgnih.gov

Based on a comprehensive search of scientific literature, there are no specific research findings detailing the use of 1H-Indole, 5-(2-chloroethoxy)- as a key intermediate for the explicit synthesis of fused-ring systems or the creation of spiro compounds as outlined in the requested sections. The available literature focuses on general methodologies for the synthesis of fused indoles and spirooxindoles using different precursors, or discusses the reactivity of other substituted indoles.

The chloroethoxy group at the 5-position provides a reactive electrophilic site, suggesting its potential for intramolecular cyclization reactions to form fused systems. For instance, a base-mediated intramolecular alkylation could theoretically lead to cyclization at the N-1 or C-4 positions of the indole nucleus, which are common strategies for building tricyclic indole scaffolds. However, specific examples, reaction conditions, or detailed findings for 1H-Indole, 5-(2-chloroethoxy)- in these transformations are not documented in the reviewed literature.

Similarly, the construction of spiro compounds typically involves different synthetic strategies, such as the use of isatin (B1672199) derivatives in cycloaddition reactions or the rearrangement of other indole-based structures. The 5-(2-chloroethoxy) substituent is not typically positioned to directly facilitate the formation of a spirocyclic center at the C-2 or C-3 position of the indole core.

Given the strict instruction to generate content based solely on detailed research findings for the specified compound and to not introduce information outside the explicit scope, it is not possible to provide a thorough and scientifically accurate article for the requested sections 6.3.1 and 6.3.2.

Future Research Directions and Unexplored Avenues for 1h Indole, 5 2 Chloroethoxy

Development of Sustainable and Environmentally Benign Synthetic Protocols

Traditional indole (B1671886) syntheses, such as the classic Fischer method, often rely on harsh conditions, hazardous precursors, and unsustainable solvents. rsc.org A significant and impactful area of future research lies in developing green synthetic routes to 1H-Indole, 5-(2-chloroethoxy)-.

The application of the twelve principles of green chemistry can revolutionize the synthesis of functionalized indoles. researchgate.net Future work should focus on adapting established green methodologies to the specific production of 1H-Indole, 5-(2-chloroethoxy)-. researchgate.net Multicomponent reactions (MCRs), for instance, offer a highly efficient and atom-economical approach to building the indole core in a convergent manner, often under mild conditions. rsc.org Research into a one-pot MCR strategy for 1H-Indole, 5-(2-chloroethoxy)- could significantly reduce waste and simplify purification processes compared to traditional multi-step sequences. rsc.orgrsc.org

Furthermore, the exploration of alternative energy sources is a critical avenue. Microwave-assisted synthesis has been shown to accelerate reaction times and improve yields for various indole derivatives. researchgate.net Applying microwave irradiation to key steps in the synthesis of 1H-Indole, 5-(2-chloroethoxy)- could lead to more energy-efficient protocols. Similarly, investigating solvent-free reaction conditions or the use of environmentally benign solvents like water or ethanol (B145695) would align with green chemistry goals by minimizing the use of toxic and volatile organic compounds. rsc.orgresearchgate.net

| Green Chemistry Strategy | Potential Application to 1H-Indole, 5-(2-chloroethoxy)- Synthesis | Key Advantages |

| Multicomponent Reactions (MCRs) | Development of a one-pot synthesis from simple, readily available precursors. | High atom economy, reduced waste, convergent synthesis, operational simplicity. rsc.org |

| Alternative Energy Sources | Use of microwave irradiation or ultrasound to accelerate key cyclization or substitution steps. | Reduced reaction times, increased energy efficiency, potentially higher yields. researchgate.net |

| Benign Solvent Systems | Replacing traditional organic solvents with water, ethanol, or ionic liquids. | Reduced toxicity, improved safety profile, lower environmental impact. rsc.orgresearchgate.net |

| Solvent-Free Reactions | Performing reactions under neat conditions, potentially with catalyst support. | Elimination of solvent waste, simplified product isolation, reduced environmental footprint. researchgate.net |

| Catalyst-Free Protocols | Designing synthetic routes that avoid the use of heavy metal catalysts. | Reduced cost, lower toxicity of final product, avoidance of metal contamination. rsc.org |

In-Depth Mechanistic Studies Utilizing Advanced In-Situ Spectroscopic Techniques

While the general mechanisms of many indole syntheses are known, a detailed understanding of the reaction kinetics and the transient intermediates involved in the formation of a specifically substituted indole like 1H-Indole, 5-(2-chloroethoxy)- is often lacking. youtube.com Advanced in-situ spectroscopic techniques offer a powerful toolkit for observing reactions as they occur, providing critical insights that can be used to optimize conditions and maximize yield. youtube.comnih.gov

Future research should employ techniques such as in-situ Fourier Transform Infrared (FTIR) or Raman spectroscopy to monitor the key bond-forming events during the indole ring closure and the introduction of the 5-(2-chloroethoxy) substituent. frontiersin.org These methods can identify reaction intermediates, track their consumption and formation in real-time, and provide data on the reaction kinetics under realistic conditions. youtube.com Such studies would be invaluable for understanding the precise role of catalysts, solvents, and temperature, leading to more rational process development and troubleshooting of the sustainable synthetic protocols described in the previous section.

Computational Prediction and Validation of Novel Reactivity Patterns and Synthetic Pathways

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the electronic structure and reactivity of organic molecules. rsc.orgmdpi.com Applying these methods to 1H-Indole, 5-(2-chloroethoxy)- can guide future synthetic efforts by predicting its behavior in various chemical transformations.

DFT calculations can be used to determine the electron density distribution across the molecule, identifying the most nucleophilic and electrophilic sites. rsc.org This allows for the prediction of regioselectivity in reactions such as electrophilic aromatic substitution on the indole ring or nucleophilic attack on the chloroethoxy side chain. Frontier Molecular Orbital (HOMO-LUMO) analysis can provide insights into the molecule's reactivity and stability, helping to forecast its behavior in cycloaddition or oxidation-reduction reactions. mdpi.comresearchgate.net For instance, computational models have been successfully used to predict the regioselectivity of nucleophilic additions to indole aryne intermediates ("indolynes"). nih.gov Similar studies on 1H-Indole, 5-(2-chloroethoxy)- could uncover novel and previously unexplored reaction pathways, guiding chemists toward new synthetic targets and functionalization strategies before extensive laboratory work is undertaken.

| Computational Method | Research Objective for 1H-Indole, 5-(2-chloroethoxy)- | Potential Outcome |

| Density Functional Theory (DFT) | Geometry optimization and conformational analysis. | Determination of the most energetically favorable three-dimensional structure. mdpi.com |

| Molecular Electrostatic Potential (MEP) | Mapping electron-rich and electron-poor regions of the molecule. | Prediction of sites for electrophilic and nucleophilic attack. |

| Frontier Molecular Orbital (HOMO-LUMO) Analysis | Calculation of the HOMO-LUMO energy gap and orbital distributions. | Assessment of chemical reactivity, kinetic stability, and potential for participation in pericyclic reactions. rsc.orgmdpi.com |

| Transition State Modeling | Calculation of activation energies for proposed reaction pathways. | Validation of plausible reaction mechanisms and prediction of the most favorable synthetic routes. nih.gov |

Exploration of Polymeric Applications Involving the Chloroethoxy Moiety

Indole-based polymers are gaining attention as high-performance materials due to their excellent thermal stability, and interesting photoluminescent and electrochemical properties. rsc.orgnih.govresearchgate.net The structure of 1H-Indole, 5-(2-chloroethoxy)- makes it an attractive candidate as a monomer or functional building block for novel polymers. rsc.org

The chloroethoxy group provides a reactive handle for polymerization. The terminal chlorine atom can act as a leaving group in nucleophilic substitution polymerization reactions, allowing the molecule to be incorporated into polymer backbones like polyethers or polyesters. Alternatively, 1H-Indole, 5-(2-chloroethoxy)- could be used as a functional comonomer, where the indole unit imparts desirable properties (e.g., thermal stability, fluorescence) to the final polymer, and the chloro group remains available for post-polymerization modification. This would allow for the covalent attachment of other functional groups, dyes, or bioactive molecules, creating advanced functional materials. Research in this area could lead to the development of new bio-based polyesters, conductive polymers, or materials for optical and electronic applications. nih.govrsc.org

Q & A

Q. Critical Parameters :

Q. Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of vapors .

- Waste Disposal : Segregate halogenated waste and transfer to certified hazardous waste facilities .

- Emergency Measures : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses .

Basic: How is the structure of 5-(2-chloroethoxy)-1H-indole confirmed spectroscopically?

Q. Methodological Answer :

¹H NMR :

- Look for aromatic protons (δ 6.8–7.4 ppm, indole ring) and the -OCH₂CH₂Cl side chain (δ 3.6–4.3 ppm) .

- Compare splitting patterns with analogous compounds (e.g., 5-benzyloxyindole ).

¹³C NMR : Confirm the chloroethoxy group (δ 40–50 ppm for CH₂Cl, 60–70 ppm for OCH₂) .

HRMS : Validate molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₁₀ClNO₂: 228.0423) .

Advanced: How to address low yields during the alkylation step?

Q. Methodological Answer :

- Optimize stoichiometry : Use excess alkylating agent (1.5–2 eq.) to drive the reaction .

- Activate the hydroxyl group : Convert 5-hydroxyindole to a better-leaving group (e.g., mesylate or tosylate) before alkylation .

- Screen catalysts : Test KI or NaI to enhance nucleophilicity via the Finkelstein reaction .

Advanced: What strategies ensure regioselective substitution at the 5-position?

Q. Methodological Answer :

- Directing groups : Introduce electron-withdrawing groups (e.g., nitro) at the 3-position to direct electrophiles to the 5-position .

- Metal-mediated coupling : Use Pd-catalyzed C–O coupling for precise functionalization .

- Protection/deprotection : Temporarily block reactive sites (e.g., N1 or C3) to limit competing reactions .

Advanced: How to resolve contradictions in NMR data for byproducts?

Q. Methodological Answer :

2D NMR : Use HSQC and HMBC to assign ambiguous peaks and identify coupling pathways .

Spiking experiments : Add authentic samples of suspected byproducts (e.g., 3-substituted isomers) to confirm overlaps .

LC-MS : Correlate retention times with mass data to isolate and characterize impurities .

Advanced: What purification techniques optimize isolation from complex mixtures?

Q. Methodological Answer :

- Column chromatography : Use gradient elution (hexane:EtOAc 70:30 → 50:50) to separate polar byproducts .

- Recrystallization : Dissolve crude product in hot ethanol and cool slowly to obtain pure crystals .

- Prep-HPLC : Employ C18 columns with acetonitrile/water mobile phases for high-purity isolates .

Basic: What are common impurities, and how are they identified?

Q. Methodological Answer :

- Dimerization products : Detect via HRMS (e.g., m/z 455 for dimeric chloroethoxyindole) .

- Unreacted starting material : Monitor by TLC (Rf comparison) .

- Dehalogenated byproducts : Identify using chloride ion-selective electrodes or ³⁵Cl NMR .

Advanced: How does solvent choice affect reaction kinetics?

Q. Methodological Answer :